molecular formula C18H10FN2NaO2S B12352710 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt

3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt

Cat. No.: B12352710
M. Wt: 360.3 g/mol
InChI Key: GKVZZMDDAMGJJZ-RRABGKBLSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This core can be synthesized through the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[2,1-b]thiazole core.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted derivatives at the fluorophenyl group.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is unique due to the combination of the imidazo[2,1-b]thiazole core with the fluorophenyl and acrylic acid moieties. This unique structure may confer specific biological activities and binding affinities that are not observed in other similar compounds .

Properties

Molecular Formula

C18H10FN2NaO2S

Molecular Weight

360.3 g/mol

IUPAC Name

sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate

InChI

InChI=1S/C18H11FN2O2S.Na/c19-12-7-5-11(6-8-12)17-14(9-10-16(22)23)21-13-3-1-2-4-15(13)24-18(21)20-17;/h1-10H,(H,22,23);/q;+1/p-1/b10-9+;

InChI Key

GKVZZMDDAMGJJZ-RRABGKBLSA-M

Isomeric SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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